2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one
Overview
Description
2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one is a chemical compound that has been extensively studied for its potential application in scientific research. It is a heterocyclic compound that contains both imidazole and quinoxaline rings, and it is known to exhibit a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one involves its ability to intercalate into DNA and RNA. It forms stable complexes with nucleic acids, which can affect their structure and function. The compound has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical And Physiological Effects
2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one has a range of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, and it has also been shown to have antiviral activity against certain viruses. The compound has been studied for its potential use in the treatment of cancer and viral infections.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one in lab experiments is its ability to selectively bind to nucleic acids. This makes it a useful tool for studying DNA and RNA structure and function. However, the compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one. One area of interest is the development of RNA-targeting drugs based on the compound. Another area of research is the use of the compound in the development of new cancer therapies. Additionally, the compound could be used in the development of new antiviral drugs. Further studies are also needed to determine the optimal concentration and conditions for using the compound in lab experiments.
Scientific Research Applications
2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one has been used extensively in scientific research due to its ability to bind to DNA and RNA. It has been used as a fluorescent probe to study DNA-protein interactions and DNA damage. It has also been used in studies of RNA structure and function, as well as in the development of RNA-targeting drugs.
properties
IUPAC Name |
1-methyl-4-oxo-7-(trifluoromethyl)-5H-imidazo[1,2-a]quinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O3/c1-5-9(12(21)22)18-10-11(20)17-7-4-6(13(14,15)16)2-3-8(7)19(5)10/h2-4H,1H3,(H,17,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCADLKILDTTEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C3=C(C=C(C=C3)C(F)(F)F)NC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431679 | |
Record name | 1-methyl-4-oxo-7-(trifluoromethyl)-5H-imidazo[1,2-a]quinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one | |
CAS RN |
164329-75-3 | |
Record name | 1-methyl-4-oxo-7-(trifluoromethyl)-5H-imidazo[1,2-a]quinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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